

Allyl Indole-3-Acetate: Physicochemical Profiling, Synthesis, and Bio-Application

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Compound of Interest

Compound Name: *Allyl 1H-indole-3-acetate*

CAS No.: 128550-27-6

Cat. No.: B1149746

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Abstract

Allyl indole-3-acetate (AIA) is a specialized ester derivative of the naturally occurring auxin, Indole-3-acetic acid (IAA). Distinguished by the presence of an allylic moiety, AIA serves a dual function: as a lipophilic prodrug in plant physiology capable of enhanced membrane permeability, and as a versatile, selectively cleavable intermediate in organic synthesis. This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and its biological mechanism of action.

Part 1: Molecular Identity & Physicochemical Core

The fundamental identity of Allyl indole-3-acetate is defined by the esterification of the carboxylic acid tail of IAA with an allyl group. This modification significantly alters the solubility profile compared to the parent acid.

Chemical Specification Table

Property	Value	Notes
IUPAC Name	Allyl 2-(1H-indol-3-yl)acetate	Formal nomenclature
Common Name	Allyl Indole-3-Acetate	AIA
Molecular Formula		
Molecular Weight	215.25 g/mol	Calculated based on standard atomic weights
CAS Number	Not widely indexed	Often synthesized in situ or custom ordered
Physical State	Viscous Oil / Low-Melting Solid	Dependent on purity; typically solidifies at <4°C
Solubility	Soluble in EtOH, DMSO, DCM, EtOAc	Insoluble in water (Lipophilic)
Stability	Light Sensitive; Acid Stable	Allyl group susceptible to Pd(0) cleavage

Structural Analysis

The molecule consists of an indole ring system (bicyclic, aromatic) linked at the C3 position to an acetic acid side chain, which is esterified with an allyl (

) group.

- Indole Core: Provides

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stacking interactions and receptor binding affinity (TIR1/AFB).

- Allyl Ester: Increases lipophilicity (

), facilitating passive diffusion across the plasma membrane. It also acts as a "protecting group" in synthesis, removable under neutral conditions using Palladium catalysis.

Part 2: Synthetic Pathways (Methodology)

For research applications requiring high-purity AIA, the Steglich Esterification is the preferred method due to mild conditions that prevent polymerization of the allyl group or degradation of the indole ring.

Protocol: Steglich Esterification

Objective: Synthesize Allyl indole-3-acetate from Indole-3-acetic acid (IAA) and Allyl Alcohol.

Reagents:

- Indole-3-acetic acid (IAA) [1.0 eq][1][2][3][4][5][6]
- Allyl Alcohol [1.2 eq]
- N,N'-Dicyclohexylcarbodiimide (DCC) [1.1 eq] - Coupling Agent
- 4-Dimethylaminopyridine (DMAP) [0.1 eq] - Catalyst
- Dichloromethane (DCM) [Anhydrous solvent]

Step-by-Step Workflow:

- Preparation: In a flame-dried round-bottom flask under Nitrogen () atmosphere, dissolve IAA (1.0 eq) in anhydrous DCM.
- Activation: Add Allyl Alcohol (1.2 eq) and DMAP (0.1 eq) to the solution. Stir at for 10 minutes.
- Coupling: Dropwise add a solution of DCC (1.1 eq) in DCM over 20 minutes.
 - Observation: A white precipitate (Dicyclohexylurea, DCU) will form immediately.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3-5 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Workup:

- Filter off the DCU precipitate using a sintered glass funnel.
- Wash the filtrate with

(to remove DMAP), then Saturated

(to remove unreacted acid), and finally Brine.
- Dry over

and concentrate in vacuo.
- Purification: Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Synthetic Logic Diagram (Graphviz)



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Caption: Figure 1. Steglich esterification workflow for the synthesis of Allyl indole-3-acetate.

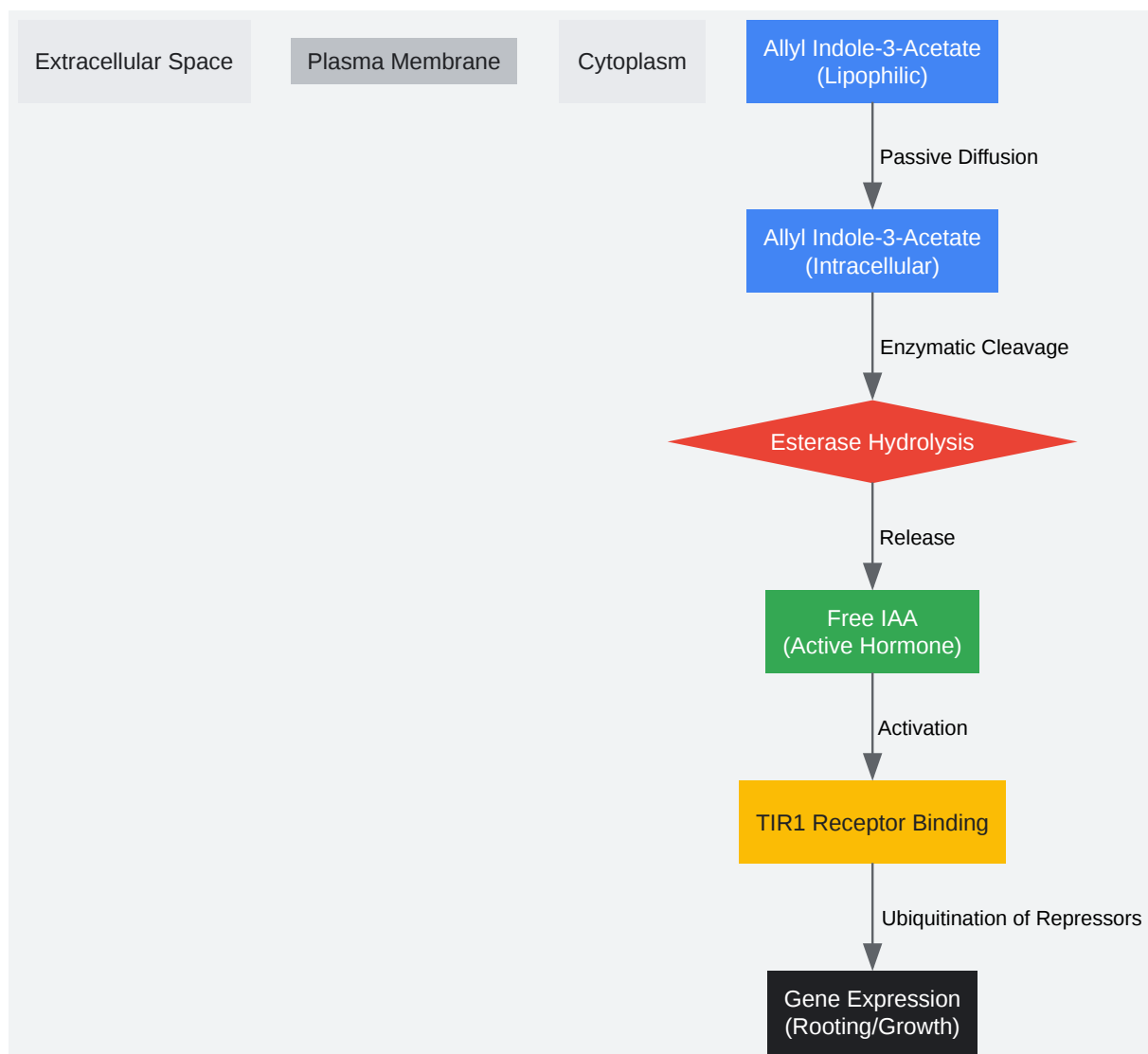
Part 3: Biological Mechanism & Application[7][8]

In biological systems, AIA functions primarily as a prodrug. The allyl ester masks the carboxylic acid, increasing the molecule's ability to cross the lipid bilayer of the cell membrane.

Mechanism of Action

- Permeation: The neutral, lipophilic AIA diffuses passively into the cell.
- Activation: Intracellular esterases (specifically AMI1 or general carboxylesterases) hydrolyze the allyl ester bond.
- Signaling: The released free IAA binds to the TIR1/AFB receptor pocket.
- Degradation: The SCF^{TIR1} complex ubiquitinates Aux/IAA repressor proteins, targeting them for 26S proteasome degradation, thus activating auxin-response genes.

Biological Pathway Diagram (Graphviz)



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Caption: Figure 2. Biological activation pathway of Allyl indole-3-acetate as a prodrug.

Part 4: Analytical Characterization

To validate the synthesis of Allyl indole-3-acetate, researchers should rely on Proton NMR (¹H-NMR). The allyl group provides distinct diagnostic signals that differentiate the product from the starting material (IAA).

Diagnostic NMR Signals (, 400 MHz)

Proton Environment	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment
Indole NH	~8.10	Broad Singlet	1H	Indole N-H
Aromatic Ring	7.10 - 7.60	Multiplet	4H	Indole C4-C7
Allyl Internal	5.85 - 5.95	Multiplet	1H	
Allyl Terminal	5.20 - 5.35	Multiplet	2H	
Allyl Methylene	4.60	Doublet	2H	
-Methylene	3.80	Singlet	2H	Indole- -COO-

Interpretation: The appearance of the multiplet at ~5.9 ppm and the doublet at ~4.6 ppm confirms the successful attachment of the allyl ester. The disappearance of the broad carboxylic acid singlet (usually >11 ppm) confirms the consumption of IAA.

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